4-Amino-5-bromo-2-chlorobenzoic acid 4-Amino-5-bromo-2-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16734289
InChI: InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)
SMILES:
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol

4-Amino-5-bromo-2-chlorobenzoic acid

CAS No.:

Cat. No.: VC16734289

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-bromo-2-chlorobenzoic acid -

Specification

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
IUPAC Name 4-amino-5-bromo-2-chlorobenzoic acid
Standard InChI InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)
Standard InChI Key XCONKKMQGXDUHR-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1Br)N)Cl)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-Amino-5-bromo-2-chlorobenzoic acid (C₇H₅BrClNO₂) features a benzoic acid backbone with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 4, 5, and 2, respectively . The IUPAC numbering assigns the carboxylic acid group (-COOH) to position 1, leading to the following substituent arrangement:

PositionSubstituent
1-COOH
2-Cl
4-NH₂
5-Br

This substitution pattern creates steric and electronic effects that influence its reactivity in coupling reactions and crystallization behavior .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight250.48 g/mol
Density1.9 ± 0.1 g/cm³
Boiling Point388.1 ± 42.0 °C (760 mmHg)
LogP (Partition Coefficient)2.55
Vapour Pressure (25°C)0.0 ± 0.9 mmHg

The low vapour pressure and moderate LogP suggest limited volatility and partial hydrophobicity, making it suitable for solution-phase reactions in polar aprotic solvents .

Synthetic Methodologies

Bromination-Chlorination Cascade

A patented route starts with salicylic acid, proceeding through bromination and chlorination :

  • Bromination:

    • Reagents: Tetrabutylammonium bromide (1.05–1.1 eq), O₂, sodium metavanadate (5–20 mol%), AlBr₃ (5–15 mol%)

    • Solvent: 1,4-Dioxane

    • Yield: ~85% for 2-hydroxy-5-bromobenzoic acid

  • Chlorination:

    • Reagents: CCl₄ (1.0–1.5 eq), Mo(CO)₆ (0.5–1.5 mol%)

    • Conditions: 80–100°C, 6–8 hours

    • Yield: ~78% final product

This method avoids hazardous bromine gas and achieves regioselectivity through catalyst control .

Alternative Pathways

A scalable industrial process for related derivatives involves nitration/hydrogenation sequences starting from dimethyl terephthalate, though adaptations for the 4-amino-5-bromo isomer require modified diazotization conditions .

Applications in Pharmaceutical Intermediates

Antibacterial Agents

Halogenated benzoic acids with amino groups demonstrate moderate activity against Gram-positive pathogens (MIC: 8–32 µg/mL), though specific data for this isomer remains unpublished .

Challenges and Future Directions

Regiochemical Ambiguities

Discrepancies in substituent positioning across literature sources necessitate rigorous NMR/X-ray validation. For instance:

  • CAS 1342905-40-1 refers to 5-amino-4-bromo-2-chlorobenzoic acid

  • PubChem CID 50998203 describes 5-amino-2-bromo-4-chlorobenzoic acid

These inconsistencies highlight the need for standardized characterization protocols.

Process Optimization

Future work should address:

  • Catalyst Recycling: Recovery of Mo(CO)₆ in chlorination steps

  • Waste Reduction: Substituting CCl₄ with less toxic chlorinating agents

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